MS5033

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

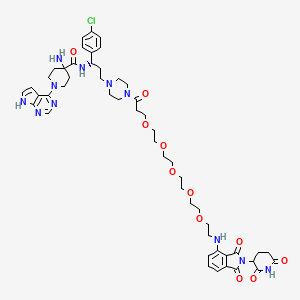

C51H66ClN11O11 |

|---|---|

Poids moléculaire |

1044.6 g/mol |

Nom IUPAC |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C51H66ClN11O11/c52-36-6-4-35(5-7-36)39(58-50(69)51(53)13-18-62(19-14-51)46-38-10-15-55-45(38)56-34-57-46)11-17-60-20-22-61(23-21-60)43(65)12-24-70-26-28-72-30-32-74-33-31-73-29-27-71-25-16-54-40-3-1-2-37-44(40)49(68)63(48(37)67)41-8-9-42(64)59-47(41)66/h1-7,10,15,34,39,41,54H,8-9,11-14,16-33,53H2,(H,58,69)(H,55,56,57)(H,59,64,66)/t39-,41?/m0/s1 |

Clé InChI |

CGNFOQWXOLLQAR-JFKYFZFSSA-N |

SMILES isomérique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS5033, a Novel PROTAC-based AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS5033 is a potent and novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the protein kinase B (AKT). As a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, AKT represents a high-value therapeutic target. This compound operates by hijacking the cellular ubiquitin-proteasome system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to polyubiquitinate AKT, thereby marking it for proteasomal degradation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Introduction to this compound

This compound is a novel, cereblon-recruiting PROTAC designed for the targeted degradation of AKT.[1] It is derived from the potent AKT inhibitor AZD5363, which serves as the warhead for binding to the AKT protein.[1] This warhead is connected via a polyethylene glycol (PEG) linker to a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] By inducing the proximity of AKT to the CRBN E3 ligase complex, this compound facilitates the transfer of ubiquitin molecules to AKT, leading to its subsequent degradation by the proteasome.[1]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of this compound is centered on the PROTAC technology, which co-opts the cell's natural protein disposal machinery to eliminate a specific protein of interest. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to both the AKT protein and the CRBN E3 ubiquitin ligase, forming a transient ternary complex (AKT-MS5033-CRBN).

-

Ubiquitination of AKT: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AKT protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated AKT is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades AKT into small peptides, effectively eliminating it from the cell.

-

Recycling of this compound: After inducing ubiquitination, this compound is released from the complex and can proceed to bind to another AKT and CRBN molecule, acting in a catalytic manner.

Below is a DOT script for a Graphviz diagram illustrating this general PROTAC mechanism.

Impact on the AKT Signaling Pathway

By inducing the degradation of AKT, this compound effectively shuts down a critical survival and proliferation signaling pathway in cancer cells. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers.

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), AKT phosphorylates a multitude of downstream substrates, leading to:

-

Increased Cell Survival: Through phosphorylation and inactivation of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.

-

Enhanced Cell Proliferation and Growth: Via the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating S6K and 4E-BP1.

-

Metabolic Reprogramming: By promoting glucose uptake and utilization.

The degradation of AKT by this compound is expected to reverse these effects, leading to decreased cell survival, inhibition of proliferation, and ultimately, tumor growth suppression.

The following DOT script generates a diagram of the AKT signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has provided initial quantitative data on its potency and activity in cancer cell lines.

| Parameter | Cell Line | Value | Description | Reference |

| DC50 | PC3 (Prostate Cancer) | 430 ± 300 nM | Concentration of this compound required to degrade 50% of total AKT.[1] | Yu et al., 2022 |

| GI50 | MDA-MB-468 (Breast Cancer) | 4.8 µM | Concentration of this compound that causes 50% inhibition of cell growth after 5 days. | Yu et al., 2022 |

| GI50 | PC3 (Prostate Cancer) | 10.8 µM | Concentration of this compound that causes 50% inhibition of cell growth after 5 days. | Yu et al., 2022 |

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound, based on standard methodologies in the field.

Cell Culture

-

PC3 and MDA-MB-468 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AKT Degradation

-

Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated time points.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against total AKT, phospho-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.

Cell Viability Assay (IncuCyte)

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, cells were treated with a range of concentrations of this compound.

-

Live-Cell Imaging: The plate was placed in an IncuCyte ZOOM live-cell analysis system. Images were acquired every 2-4 hours for 5 days.

-

Data Analysis: Cell confluence was measured over time using the IncuCyte software. The GI50 values were calculated from the dose-response curves at the end of the experiment.

The workflow for these key experiments is depicted in the following diagram.

In Vivo Studies

Pharmacokinetic studies in mice have shown that this compound displays good plasma exposure levels, making it suitable for in vivo efficacy studies.[2][3] Further in vivo experiments in xenograft models would be necessary to fully evaluate the anti-tumor efficacy and tolerability of this compound.

Conclusion and Future Directions

This compound is a promising PROTAC-based AKT degrader that effectively induces the degradation of AKT in cancer cells, leading to the inhibition of cell proliferation. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a novel therapeutic strategy for cancers dependent on the PI3K/AKT signaling pathway. Future research should focus on comprehensive in vivo efficacy and toxicity studies, as well as the exploration of potential resistance mechanisms. The continued development of this compound and similar AKT degraders holds significant potential for advancing cancer therapy.

References

The Protein Target of MS5033: A Technical Guide to Valosin-Containing Protein (VCP/p97) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Valosin-Containing Protein (VCP), also known as p97, the protein target of the inhibitor MS5033 and related small molecules. VCP is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in maintaining protein homeostasis. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly in cancers like acute myeloid leukemia (AML) that exhibit a strong dependency on VCP-mediated cellular processes. This document details the mechanism of action of VCP inhibitors, their impact on key signaling pathways, and provides a framework for the experimental evaluation of such compounds. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from well-characterized VCP inhibitors to provide a comprehensive understanding of targeting this essential protein.

The Protein Target: Valosin-Containing Protein (VCP/p97)

VCP is a hexameric protein that functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures. This activity is central to a multitude of cellular processes, including:

-

The Ubiquitin-Proteasome System (UPS): VCP facilitates the extraction of ubiquitinated proteins from large complexes or cellular compartments, preparing them for degradation by the proteasome.

-

Endoplasmic Reticulum-Associated Degradation (ERAD): VCP is essential for the retro-translocation of misfolded proteins from the ER lumen to the cytosol for their subsequent degradation.

-

DNA Damage Response (DDR): VCP participates in the removal of proteins from chromatin to allow for DNA repair processes to occur.

-

Autophagy: VCP is involved in the maturation of autophagosomes.

Given its central role in cellular protein quality control, cancer cells often exhibit heightened reliance on VCP to manage the stress associated with rapid proliferation and accumulation of misfolded proteins. This dependency creates a therapeutic window for VCP inhibitors.

Mechanism of Action of VCP Inhibitors

VCP inhibitors, including the class of compounds to which this compound belongs, typically function by binding to the ATP-binding sites within the D1 or D2 ATPase domains of the VCP hexamer. This binding can be competitive with ATP, preventing the conformational changes necessary for VCP's segregase activity. Inhibition of VCP leads to a cascade of cellular events:

-

Accumulation of Polyubiquitinated Proteins: The inability of VCP to process ubiquitinated substrates leads to their buildup, causing proteotoxic stress.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers the UPR, a cellular stress response. Chronic UPR activation can lead to apoptosis.

-

Impairment of DNA Repair: By inhibiting VCP, the removal of proteins from sites of DNA damage is hindered, sensitizing cancer cells to DNA-damaging agents.

-

Induction of Apoptosis: The culmination of proteotoxic stress, UPR activation, and impaired DNA repair can drive cancer cells into programmed cell death.

Quantitative Data for VCP Inhibitors

While specific data for this compound is limited, the following table summarizes typical quantitative data for other well-characterized VCP inhibitors, providing a benchmark for the potency and cellular effects expected from this class of compounds.

| Compound | Target | Assay Type | IC50 / Kd | Cell Line | Reference Compound |

| NMS-873 | VCP | ATPase Activity | ~20 nM | - | - |

| Cell Viability | ~300 nM | HCT116 | - | ||

| CB-5083 | VCP | ATPase Activity | ~10 nM | - | - |

| Cell Viability | ~200-500 nM | Various Cancer Lines | - | ||

| DBeQ | VCP | ATPase Activity | ~1 µM | - | - |

| Cell Viability | ~5-10 µM | Various Cancer Lines | - |

Signaling Pathways and Experimental Workflows

VCP's Role in the Ubiquitin-Proteasome System

The following diagram illustrates the central role of VCP in processing ubiquitinated proteins for proteasomal degradation and how VCP inhibitors disrupt this process.

MS5033: A Technical Guide to a Novel AKT Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS5033 is a novel, potent, and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the AKT kinase, a central node in a signaling pathway frequently hyperactivated in human cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this promising anti-cancer agent.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While several small molecule inhibitors targeting AKT have been developed, they have faced challenges related to robust and durable clinical responses.

Targeted protein degradation using PROTACs offers an alternative and potentially more effective therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. This compound is a recently developed PROTAC that specifically targets AKT for degradation. It is composed of a ligand that binds to the AKT kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of AKT.

Mechanism of Action

This compound functions by hijacking the CRBN E3 ubiquitin ligase to induce the degradation of AKT. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to both the AKT protein and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The close proximity of AKT to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of AKT.

-

Proteasomal Degradation: The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Recycling of this compound: After inducing degradation, this compound is released and can engage another AKT protein, acting catalytically to induce multiple rounds of degradation.

This mechanism of action is distinct from traditional inhibitors that only block the protein's function, offering the potential for a more profound and sustained therapeutic effect.

Caption: Mechanism of this compound-induced AKT degradation.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | GI50 (µM) |

| PC3 | Prostate Cancer | 430 | >90 | Not Reported |

| MDA-MB-468 | Breast Cancer | Not Reported | Not Reported | 4.8 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. GI50: Half-maximal growth inhibition.[4]

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Cmax (nM) | Tmax (h) | AUC (nM*h) |

| Mouse | Not Reported | IP | Not Reported | Not Reported | Not Reported |

Pharmacokinetic data for this compound is noted to show good plasma exposure levels in mice, suitable for in vivo efficacy studies, though specific parameters were not detailed in the primary literature.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Cell Culture

-

Cell Lines: PC3 (prostate cancer) and MDA-MB-468 (breast cancer) cell lines were used.

-

Media: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AKT Degradation

Caption: Western blotting experimental workflow.

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for AKT (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Cell Proliferation Assay (IncuCyte)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or DMSO.

-

Live-Cell Imaging: Place the plate in an IncuCyte ZOOM live-cell analysis system.

-

Image Acquisition: Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for a period of 5 days.

-

Analysis: Analyze the images using the IncuCyte software to determine the cell confluence over time. The GI50 value is calculated from the dose-response curve of cell growth inhibition.[4]

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant cancer cells (e.g., PC-3) into the flanks of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AKT degradation).

Signaling Pathway Context

This compound targets a key component of the PI3K/AKT/mTOR pathway, which is a central regulator of cell fate.

Caption: Simplified PI3K/AKT signaling pathway and the point of intervention for this compound.

Conclusion

This compound is a potent and selective AKT protein degrader with demonstrated in vitro and in vivo activity. By hijacking the CRBN E3 ligase, this compound effectively induces the degradation of AKT, leading to the suppression of downstream signaling and inhibition of cancer cell proliferation. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for cancers with a dependency on the PI3K/AKT signaling pathway. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive into AKT Degradation via the PROTAC MS5033

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the PROTAC-based degradation of the serine/threonine kinase AKT using the novel degrader, MS5033. We will explore the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to AKT and the PROTAC Approach

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making AKT a prime target for therapeutic intervention.[4] While traditional small molecule inhibitors have been developed, they often face challenges related to efficacy and the development of resistance.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate target proteins.[5][6] These bifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][8]

This compound is a recently developed PROTAC that potently and selectively degrades AKT.[9][10][11] It is composed of a ligand for AKT, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[5][11]

Mechanism of Action of this compound

The mechanism by which this compound induces the degradation of AKT is a stepwise process orchestrated by the formation of a ternary complex.

Caption: Mechanism of this compound-induced AKT degradation.

Quantitative Data for this compound

The efficacy of this compound in degrading AKT has been characterized by several key quantitative metrics.

| Parameter | Cell Line | Value | Reference |

| DC50 | PC3 | 430 nM | [9][10] |

-

DC50 (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.

The AKT Signaling Pathway

This compound-mediated degradation of AKT leads to the downregulation of its downstream signaling cascade, impacting cell survival and proliferation.

Caption: Simplified AKT signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize AKT degraders like this compound. For specific details, it is crucial to consult the supplementary information of the primary research article by Yu et al. (2022).[11][12]

Western Blotting for AKT Degradation

This assay is used to quantify the amount of AKT protein remaining in cells after treatment with this compound.

Workflow:

Caption: Standard workflow for Western blot analysis of protein degradation.

Methodology:

-

Cell Culture: Plate cells (e.g., PC3) at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKT overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the AKT signal to the loading control.

Cell Viability Assay

This assay measures the effect of this compound-induced AKT degradation on cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After allowing the cells to attach, treat them with a serial dilution of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT.

-

Measurement: Measure the luminescence or absorbance according to the manufacturer's protocol using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.

Conclusion

This compound is a potent and selective PROTAC degrader of AKT that operates by recruiting the CRBN E3 ligase to induce proteasomal degradation. This approach leads to the effective downregulation of the AKT signaling pathway, thereby inhibiting cell growth and proliferation. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug developers working on targeted protein degradation strategies for cancer therapy. Further in-depth analysis of the primary literature is recommended for detailed experimental parameters and a comprehensive understanding of the structure-activity relationship studies that led to the discovery of this compound.[11][12]

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. bosterbio.com [bosterbio.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Discovery and synthesis of MS5033

- 1. This compound|CAS 2376137-29-8|DC Chemicals [dcchemicals.com]

- 2. KEGG PATHWAY: AMPK signaling pathway - Bacillus velezensis UCMB5033 [kegg.jp]

- 3. KEGG PATHWAY: Adipocytokine signaling pathway - Bacillus velezensis UCMB5033 [kegg.jp]

- 4. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. University of Glasgow - Course Catalogue - Course [gla.ac.uk]

- 6. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

The PROTAC MS5033: A Technical Guide for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS5033, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AKT protein, a key node in a signaling pathway frequently hyperactivated in cancer. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows for researchers utilizing this compound in cancer cell line studies.

Core Concepts: this compound as an AKT Degrader

This compound is a novel, cereblon (CRBN)-recruiting PROTAC that targets the protein kinase B (AKT) for degradation.[1][2][3] As a PROTAC, this compound is a bifunctional molecule; one end binds to the target protein (AKT), and the other end recruits an E3 ubiquitin ligase (CRBN). This proximity induces the ubiquitination of AKT, marking it for degradation by the proteasome.[1][3] This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibition.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| PC3 | Prostate Cancer | DC₅₀ (Degradation Concentration 50%) | 430 nM | [1][2] |

| PC3 | Prostate Cancer | GI₅₀ (Growth Inhibition 50%) | 6.1 µM | |

| MDA-MB-468 | Breast Cancer | GI₅₀ (Growth Inhibition 50%) | 4.8 µM | [2] |

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of AKT. The diagram below illustrates this process.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed when studying this compound.

Cell Culture

-

Cell Lines: PC3, MDA-MB-468, and BT474 cells can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium:

-

PC3: F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

MDA-MB-468: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

BT474: RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for AKT Degradation

This protocol is used to quantify the degradation of AKT protein following treatment with this compound.

-

Reagents and Antibodies:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-AKT (pan-AKT), Rabbit anti-phospho-AKT (Ser473), and Mouse anti-GAPDH (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Cell Viability Assay (MTS/MTT Assay)

This protocol is for assessing the effect of this compound on cancer cell proliferation and viability.

-

Reagents:

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer).

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubate the plates for the desired duration (e.g., 5 days).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

-

Conclusion

This compound is a valuable research tool for studying the functional consequences of AKT degradation in cancer cells. Its potent and specific activity makes it a suitable chemical probe for investigating the role of the PI3K/AKT signaling pathway in tumorigenesis and for exploring targeted protein degradation as a therapeutic strategy. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their cancer cell line research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Targeted Protein Degradation: A Technical Guide to the AKT Signaling Pathway and the PROTAC Degrader MS5033

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AKT signaling pathway, also known as the PI3K-AKT pathway, is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention.[3] Traditional therapeutic strategies have focused on the development of small molecule inhibitors that block the kinase activity of AKT. However, a novel and promising therapeutic modality, targeted protein degradation, has emerged, offering a distinct mechanism of action. This technical guide provides an in-depth overview of the AKT signaling pathway and introduces MS5033, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of AKT.

The AKT Signaling Pathway: A Core Regulator of Cellular Homeostasis

The AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K).[2] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[2]

The co-localization of AKT and PDK1 at the membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, leading to its partial activation.[2] For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), a step mediated by the mTORC2 complex.[2] Once fully activated, AKT phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions.

Key downstream effects of AKT activation include:

-

Cell Survival: AKT promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and by activating the transcription of anti-apoptotic genes through the phosphorylation and inactivation of Forkhead box O (FoxO) transcription factors.

-

Cell Growth and Proliferation: AKT stimulates cell growth and proliferation by activating the mammalian target of rapamycin (mTOR) pathway, which in turn promotes protein synthesis.[2] AKT also promotes cell cycle progression by phosphorylating and inhibiting the cell cycle inhibitors p21 and p27.[2]

-

Metabolism: AKT plays a central role in glucose metabolism by promoting glucose uptake and glycogen synthesis.

The activity of the AKT pathway is tightly regulated by phosphatases, most notably the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thus terminating the signaling cascade.[2]

This compound: A PROTAC-based AKT Degrader

This compound is a potent, selective, and in vivo efficacious proteolysis targeting chimera (PROTAC) that induces the degradation of AKT kinase.[4] Unlike traditional inhibitors that only block the enzymatic activity of a target protein, PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate the target protein entirely.

This compound is a cereblon (CRBN)-recruiting PROTAC.[4] It consists of three key components:

-

A ligand that binds to the target protein (AKT).

-

A ligand that recruits the E3 ubiquitin ligase cereblon.

-

A linker that connects the two ligands.

This tripartite structure allows this compound to bring AKT into close proximity with the E3 ligase, leading to the ubiquitination of AKT. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the AKT degrader this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 | PC3 | 430 ± 300 nM | [4] |

| GI50 | MDA-MB-468 | 4.8 µM | [3] |

| GI50 | PC3 | 10.8 µM | [3] |

DC50 : The half-maximal degradation concentration, representing the concentration of the degrader at which 50% of the target protein is degraded. GI50 : The half-maximal growth inhibition concentration, representing the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Caption: The AKT Signaling Pathway.

Caption: Mechanism of Action of this compound.

Caption: Western Blot Workflow for AKT Degradation.

Experimental Protocols

Western Blotting for AKT Degradation

This protocol is used to determine the extent of AKT protein degradation following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against total AKT.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with lysis buffer on ice.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.[5]

-

SDS-PAGE: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for total AKT overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps to remove unbound secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative amount of AKT protein in treated versus untreated samples. The DC50 value can be calculated by plotting the percentage of protein degradation against the concentration of this compound.

Cell Viability Assay (MTT/XTT)

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[6]

-

Compound Treatment: After allowing the cells to attach, treat them with a serial dilution of this compound.[6]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[5][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 value can be determined by plotting cell viability against the concentration of this compound.

In Vivo Ubiquitination Assay

This assay confirms that the degradation of AKT by this compound is mediated by the ubiquitin-proteasome system.

Materials:

-

Cell lysis buffer containing a deubiquitinase inhibitor (e.g., NEM).

-

Antibody against AKT for immunoprecipitation.

-

Protein A/G agarose or magnetic beads.

-

Antibody against ubiquitin for western blotting.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing a deubiquitinase inhibitor.

-

Immunoprecipitation: Immunoprecipitate AKT from the cell lysates using an anti-AKT antibody coupled to protein A/G beads.[8]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect ubiquitinated AKT. An increase in the ubiquitination of AKT in the presence of this compound would confirm its mechanism of action.

Conclusion

The development of PROTACs like this compound represents a paradigm shift in targeting disease-causing proteins. By inducing the degradation of AKT, this compound offers a novel therapeutic strategy for cancers driven by the aberrant activation of the AKT signaling pathway. This technical guide has provided a comprehensive overview of the AKT pathway, the mechanism of action of this compound, and the key experimental protocols for its characterization. This information will be valuable for researchers and drug development professionals working at the forefront of cancer therapeutics.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Akt Using Protein Catalyzed Capture Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. pubcompare.ai [pubcompare.ai]

In Vitro Efficacy and Mechanism of Action of MS5033: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on MS5033, a potent and selective PROTAC-based degrader of the protein kinase B (AKT). This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows.

Introduction to this compound

This compound is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the PI3K/AKT/mTOR signaling pathway that is frequently hyperactivated in various human cancers. This compound operates by hijacking the ubiquitin-proteasome system, offering a catalytic mode of action that distinguishes it from traditional small-molecule inhibitors.

Mechanism of Action: PROTAC-mediated AKT Degradation

This compound functions by simultaneously binding to both the target protein (AKT) and an E3 ubiquitin ligase. Specifically, this compound is a cereblon (CRBN)-recruiting PROTAC. This ternary complex formation facilitates the ubiquitination of AKT, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the sustained suppression of AKT signaling.

Caption: Mechanism of this compound-induced AKT degradation.

Quantitative In Vitro Data

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Cell Line | Value | Reference |

| DC50 | PC3 (Prostate Cancer) | 430 nM | [1] |

Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein.

Key Signaling Pathway: PI3K/AKT/mTOR

This compound targets the degradation of AKT, a central kinase in the PI3K/AKT/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

Caption: The PI3K/AKT/mTOR signaling pathway targeted by this compound.

Detailed Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound.

Cell Culture

-

Cell Line: PC3 (human prostate adenocarcinoma) or BT474 (human breast ductal carcinoma).

-

Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Immunoblotting for AKT Degradation

This protocol is used to determine the extent of AKT degradation following treatment with this compound.

Caption: Experimental workflow for immunoblotting.

Detailed Steps:

-

Cell Seeding: Seed PC3 or BT474 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against total AKT and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualization and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of AKT degradation relative to the vehicle-treated control.

Cell Viability Assay

This protocol is used to assess the effect of this compound-induced AKT degradation on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin.

-

Measurement: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a promising PROTAC-based AKT degrader with demonstrated in vitro activity. Its ability to catalytically induce the degradation of a key oncogenic driver provides a compelling rationale for its further development as a potential therapeutic agent in cancers with a dysregulated PI3K/AKT/mTOR pathway. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar targeted protein degraders.

References

Unveiling MS5033: A Technical Primer on a Novel AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research surrounding MS5033, a potent and selective PROTAC (Proteolysis Targeting Chimera)-based degrader of the protein kinase B (AKT). This compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of AKT, a key node in a signaling pathway frequently hyperactivated in human cancers. This document summarizes the key quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, offering a foundational resource for researchers in oncology and drug discovery.

Quantitative Data Summary

The following tables present the key in vitro efficacy and pharmacokinetic parameters of this compound from early studies.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration 50%) | PC3 | 430 nM | [1][2][3] |

| GI₅₀ (Growth Inhibition 50%) | MDA-MB-468 | 4.8 µM | [2] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Dose | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |

| Plasma Exposure | 20 mg/kg | IP | 1032 | 2874 | [1][4][5] |

Table 2: Pharmacokinetic Profile of this compound in Mice

Mechanism of Action: A PROTAC Approach

This compound is a heterobifunctional molecule designed to simultaneously bind to both the target protein (AKT) and an E3 ubiquitin ligase. Specifically, this compound incorporates a ligand for the Cereblon (CRBN) E3 ligase.[1][4][5] This ternary complex formation facilitates the ubiquitination of AKT, marking it for degradation by the proteasome. This targeted protein degradation offers a distinct mechanism from traditional small molecule inhibitors that only block the protein's function.

Signaling Pathway

Figure 1: Mechanism of action of this compound as an AKT PROTAC degrader.

Experimental Protocols

Immunoblotting for AKT Degradation

To assess the degradation of AKT, human cancer cell lines (e.g., PC3, BT474) are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are then separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total AKT, phosphorylated AKT (P-AKT), and downstream signaling molecules like P-PRAS40 and P-S6. A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

The anti-proliferative activity of this compound is evaluated using assays such as the IncuCyte live-cell analysis system.[2] Cancer cells (e.g., MDA-MB-468) are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound or a vehicle control. Cell proliferation is monitored over several days by capturing images at regular intervals and analyzing the cell confluence. The GI₅₀ value, the concentration at which cell growth is inhibited by 50%, is then calculated from the dose-response curves.

Pharmacokinetic Study in Mice

To determine the in vivo plasma exposure of this compound, male mice are administered the compound via intraperitoneal (IP) injection.[1][4][5] Blood samples are collected at various time points post-administration. Plasma is then separated by centrifugation. The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) are then calculated from the plasma concentration-time profile.

Experimental Workflow

Figure 2: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PC3 Cell Treatment

Topic: MS5033 Protocol for PC3 Cell Treatment

Audience: Researchers, scientists, and drug development professionals.

Initial Search Results:

Extensive searches for "this compound" in the context of PC3 cell treatment and prostate cancer research did not yield specific information on a compound with this designation. The search results provided general protocols for the culture and treatment of PC3 cells with other therapeutic agents, as well as overviews of signaling pathways commonly dysregulated in prostate cancer.

Due to the absence of specific data for a compound named this compound, the following application notes and protocols are based on established methodologies for the in vitro study of therapeutic agents on the PC3 prostate cancer cell line. These protocols can be adapted for a novel compound once its specific properties, such as solubility, stability, and presumed mechanism of action, are determined.

I. Introduction to PC3 Cells in Prostate Cancer Research

The PC3 cell line is a widely utilized model in prostate cancer research. Derived from a bone metastasis of a grade IV prostatic adenocarcinoma, these cells are androgen-independent, meaning their growth is not driven by androgens. This makes them a suitable model for studying castration-resistant prostate cancer (CRPC). PC3 cells are known for their high metastatic potential and are negative for the expression of androgen receptor (AR) and prostate-specific antigen (PSA).[1][2][3] Key signaling pathways often dysregulated in prostate cancer and relevant to PC3 cells include the PI3K/AKT/mTOR, JAK/STAT, and Wnt/β-catenin pathways.[4][5][6]

II. Hypothetical Mechanism of Action and Signaling Pathway

Assuming a hypothetical mechanism for an investigational compound like "this compound," we can postulate its action on a key signaling pathway in PC3 cells. For the purpose of this protocol, we will assume "this compound" is an inhibitor of the PI3K/AKT/mTOR pathway, a critical survival pathway in many cancers, including prostate cancer.[4][5][6][7][8]

Diagram: Postulated this compound Action on the PI3K/AKT/mTOR Pathway

Caption: Postulated inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

III. Experimental Protocols

A. PC3 Cell Culture

This protocol outlines the standard procedure for culturing PC3 cells.

Materials:

-

PC3 cell line (e.g., ATCC CRL-1435)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks (T-75) and plates (6-well, 24-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of PC3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[10] Neutralize the trypsin by adding 6-8 mL of complete growth medium.[10] Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Seed new flasks at a 1:3 to 1:6 split ratio.

B. Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Seed PC3 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[11] Allow cells to adhere overnight.

-

Prepare serial dilutions of "this compound" in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the "this compound" dilutions (including a vehicle control).

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.

C. Western Blot Analysis

This technique is used to detect changes in protein expression levels in key signaling pathways.

Protocol:

-

Seed PC3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with "this compound" at various concentrations for a predetermined time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound on PC3 Cell Viability

| Time Point | IC50 (µM) |

| 24 hours | 15.2 |

| 48 hours | 8.5 |

| 72 hours | 4.1 |

Table 2: Hypothetical Quantification of Protein Expression from Western Blot Analysis

| Treatment | p-AKT/AKT Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |

| Vehicle Control | 1.00 | 1.00 |

| This compound (5 µM) | 0.45 | 0.38 |

| This compound (10 µM) | 0.21 | 0.15 |

V. Conclusion

These protocols provide a foundational framework for the initial in vitro evaluation of a novel compound, such as the hypothetical "this compound," on the PC3 prostate cancer cell line. The specific concentrations, incubation times, and target proteins for analysis should be optimized based on preliminary data and the known or hypothesized mechanism of action of the compound. Careful and systematic application of these methods will enable researchers to characterize the anti-cancer effects of new therapeutic agents.

References

- 1. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. PC3 is a cell line characteristic of prostatic small cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissecting major signaling pathways in prostate cancer development and progression: Mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth factor and signaling pathways and their relevance to prostate cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into molecular signaling pathways and current advancements in prostate cancer diagnostics & therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pathways and targets in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancements in Research on Non-AR- Signaling Pathways and Targeted Therapies for Castration-Resistant Prostate Cancer [auo.asmepress.com]

- 9. Transfecting Plasmid DNA into PC-3 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 10. PC3 Cell Line - Creative Biogene [creative-biogene.com]

- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MS5033 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS5033 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). As a heterobifunctional molecule, this compound links the AKT inhibitor AZD5363 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the specific and efficient degradation of AKT. These application notes provide detailed protocols for the use of this compound in a cell culture setting to study the functional consequences of AKT degradation.

Mechanism of Action

This compound operates by inducing proximity between AKT and the CRBN E3 ligase. This ternary complex formation facilitates the ubiquitination of AKT, marking it for degradation by the 26S proteasome. The degradation of AKT leads to the inhibition of downstream signaling pathways that are critical for cell survival, proliferation, and growth.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers are encouraged to determine the optimal concentration and treatment duration for their specific cell line and experimental conditions.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration) | PC3 (Prostate Cancer) | 430 nM | [1] |

| Parent Compound (AZD5363) IC₅₀ (Kinase Inhibition) | Multiple Cell Lines | ~0.3 - 0.8 µM (for substrate phosphorylation) | |

| Parent Compound (AZD5363) IC₅₀ (Proliferation) | 41/182 Cell Lines | < 3 µM |

Experimental Protocols

General Guidelines for Handling this compound

-

Storage: Store this compound as a solid at -20°C or -80°C. For short-term storage, a stock solution in DMSO can be kept at -20°C. Avoid repeated freeze-thaw cycles.

-

Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

-

Working Solutions: Prepare fresh dilutions of this compound in cell culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (DMSO alone) should be included in all experiments.

Protocol 1: Assessment of AKT Degradation by Western Blot

This protocol details the steps to measure the degradation of total AKT (T-AKT) and the inhibition of downstream signaling by analyzing the phosphorylation of AKT substrates like PRAS40 and S6.

Caption: Workflow for Western Blot Analysis.

Materials:

-

Cell line of interest (e.g., PC3)

-

Complete cell culture medium

-

This compound

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-total-AKT, anti-phospho-AKT (Ser473), anti-phospho-PRAS40, anti-phospho-S6, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For PC3 cells, a starting density of 2-3 x 10⁵ cells per well is recommended.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to start with is 10 nM to 10 µM to determine the DC₅₀. Include a vehicle control (DMSO).

-

Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation. A 24-hour incubation is a standard endpoint.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (cell lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates (typically to a 1X final concentration) and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.

-

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound-mediated AKT degradation on cell viability and proliferation.

Caption: Workflow for MTT Cell Viability Assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

-

Allow cells to attach and grow for 24 hours.

-

-

Treatment with this compound:

-

Prepare a range of this compound concentrations in complete culture medium. A broad range (e.g., 1 nM to 30 µM) is recommended for initial experiments. Include a vehicle control (DMSO).

-

Carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background.

-

-

Data Analysis:

-

Subtract the background absorbance from the 570 nm readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

-

Selectivity and Off-Target Effects

As a PROTAC, this compound's selectivity is determined by both the AKT inhibitor (AZD5363) and the E3 ligase ligand. While AZD5363 is a selective pan-AKT inhibitor, it is advisable to assess the degradation of other kinases or proteins of interest, especially those with high homology to AKT, to confirm the selectivity of this compound in the cellular context being studied. A proteomic approach, such as mass spectrometry, can provide a comprehensive view of the selectivity profile. Additionally, a non-functional control compound, where the CRBN ligand is modified to prevent binding to the E3 ligase, can be used to distinguish between targeted degradation and off-target effects of the parent inhibitor.

Troubleshooting

-

No or Poor Degradation:

-

Cell Line: Ensure the cell line expresses sufficient levels of CRBN.

-

Concentration and Time: Optimize the concentration of this compound and the treatment duration.

-

Proteasome Activity: Co-treat with a proteasome inhibitor (e.g., MG132) to confirm that the observed degradation is proteasome-dependent. A rescue of the protein level in the presence of the proteasome inhibitor would confirm the mechanism.

-

Compound Integrity: Verify the integrity and purity of the this compound compound.

-

-

High Background in Western Blots:

-

Blocking: Increase the blocking time or try a different blocking agent.

-

Antibody Concentration: Optimize the primary and secondary antibody concentrations.

-

Washing: Increase the number and duration of washes.

-

-

Variability in Cell Viability Assays:

-

Seeding Density: Ensure consistent cell seeding across all wells.

-

Edge Effects: Avoid using the outer wells of the 96-well plate, or fill them with PBS to maintain humidity.

-

Incubation Time: Ensure the incubation time is consistent and that cells in the control wells are still in their logarithmic growth phase.

-

References

MS5033: In Vitro Application Notes and Protocols for a Novel AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract